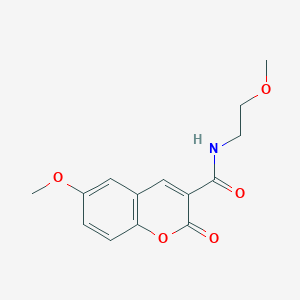

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide, also known as MXC, is a chemical compound that has been studied for its potential applications in scientific research. MXC belongs to the class of chromene derivatives, which have been found to exhibit a variety of biological activities.

Scientific Research Applications

Supramolecular Packing Motifs

Research highlights the novel organizational motifs of aryl rings, such as N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, demonstrating a π-stack surrounded by a triple helical network of hydrogen bonds. This structure suggests a new mode of organization for some columnar liquid crystals, showcasing the compound's potential in materials science (Lightfoot et al., 1999).

Fluorescence Probes

The fluorescence properties of derivatives of 6-methoxyanthracene-2-carboxylic acid have been studied, revealing moderate solvatochromism due to donor-acceptor interplay. Specific oxazoline derivatives exhibit reversible fluorescence modulation by protonation or complexation with silver ions, indicating their utility in developing sensitive fluorescence probes (Ihmels et al., 2000).

Catalysis

Research into N-methoxy-1H-indole-1-carboxamide and aryl boronic acids coupling via Rh(III) catalysis demonstrates the method's efficiency and selectivity towards diverse product formation, indicating the potential of related structures in synthetic organic chemistry (Zheng et al., 2014).

Electrochromic Materials

Aromatic polyamides with pendent 4,4'-dimethoxy-substituted triphenylamine units, prepared from dicarboxylic acid monomers, exhibit excellent thermal stability and strong UV-vis absorption bands. Their electrochromic properties, examined via electrochemical methods, suggest applications in smart windows and displays (Chang & Liou, 2008).

Novel Carbene Precursors

The synthesis of amino-acrylamido carbenes from 6-methoxy-4-oxo-1,3-diaryl-3,4-dihydropyrimidinium salts showcases the modulation of carbene reactivity through structural modifications. These carbenes, characterized and applied in transition metal complexation, highlight the compound's relevance in organometallic chemistry and catalysis (Mushinski et al., 2012).

properties

IUPAC Name |

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-18-6-5-15-13(16)11-8-9-7-10(19-2)3-4-12(9)20-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAFGQSQSXIIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)

methanone](/img/structure/B2748579.png)

![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)